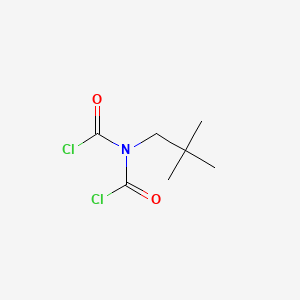
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride is an organic compound characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a 2-imidodicarbonic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride typically involves the reaction of 2,2-dimethylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
[ \text{2,2-Dimethylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, improved safety, and higher yields.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and amines.
Reduction: Reduction reactions can convert the dichloride to corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate hydrolysis.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding urea derivative, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic applications, where it acts as a key intermediate in forming more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropylamine: A precursor in the synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride.
Phosgene: Used in the synthesis of various carbonyl-containing compounds.
2,2-Dimethylpropane: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to its specific combination of a 2,2-dimethylpropyl group and an imidodicarbonic dichloride moiety. This structure imparts distinct reactivity and makes it valuable in specialized synthetic applications.
Properties
CAS No. |
90664-61-2 |
|---|---|
Molecular Formula |
C7H11Cl2NO2 |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2,3)4-10(5(8)11)6(9)12/h4H2,1-3H3 |
InChI Key |
REVQCBGXLYITRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
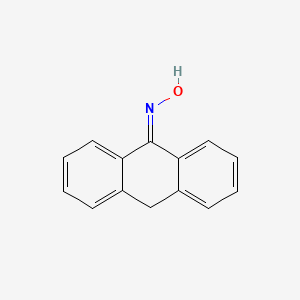
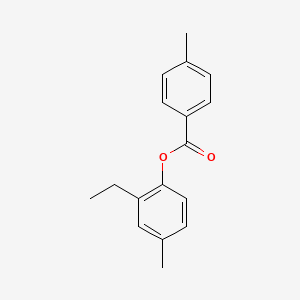
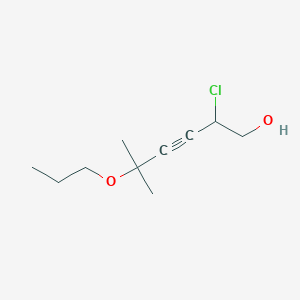
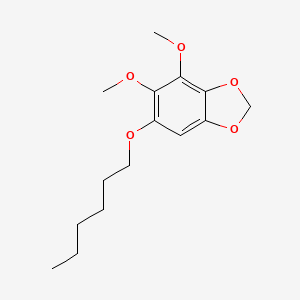



![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
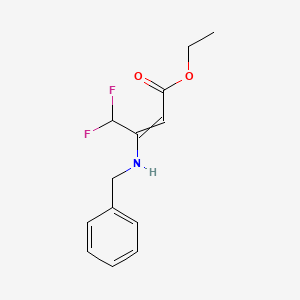
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
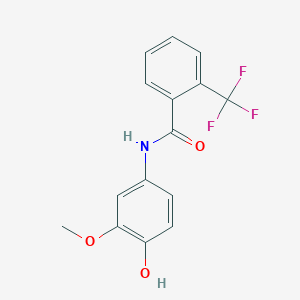
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
